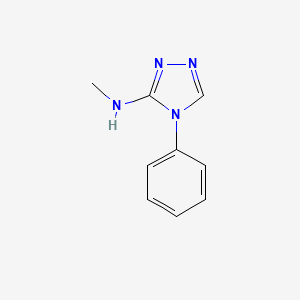![molecular formula C11H12N2OS B13072352 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde](/img/structure/B13072352.png)
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is a heterocyclic compound that integrates a thiophene ring with a pyrazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. The presence of both thiophene and pyrazole rings endows the molecule with unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde typically involves the condensation of a thiophene derivative with a pyrazole derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation with bromine (Br2) in acetic acid or nitration with nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carboxylic acid.
Reduction: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-methanol.
Substitution: 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-bromothiophene or 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]-2-nitrothiophene.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde serves as a versatile intermediate for the construction of more complex heterocyclic systems. It is used in the synthesis of various bioactive molecules and advanced materials .
Biology and Medicine: This compound exhibits potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is being investigated for its role in drug discovery and development, particularly as a scaffold for designing new therapeutic agents .
Industry: In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The incorporation of pyrazole moieties can enhance the electronic properties of these materials .
Wirkmechanismus
The mechanism of action of 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde is largely dependent on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: A structurally similar compound with a pyrazole ring at the 5-position of the thiophene ring.
5-(5-prop-1-ynylthiophen-2-yl)thiophene-2-carbaldehyde: Another thiophene derivative with a different substituent at the 5-position.
Uniqueness: The unique combination of a propan-2-yl group on the pyrazole ring and an aldehyde group on the thiophene ring distinguishes 5-[3-(Propan-2-YL)-1H-pyrazol-1-YL]thiophene-2-carbaldehyde from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H12N2OS |
|---|---|
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-(3-propan-2-ylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)10-5-6-13(12-10)11-4-3-9(7-14)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
MJUGYOBLTREMLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C=C1)C2=CC=C(S2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-Fluorophenyl)oxetan-3-yl]acetic acid](/img/structure/B13072295.png)

![11-Hydroxy-2,3,4,11-tetrahydropyrano[4,3-j]phenanthridin-1-one](/img/structure/B13072308.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13072321.png)
![N-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioyl]benzamide](/img/structure/B13072324.png)
![4-Methyl-2-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13072329.png)

![5-[(3-Hydroxyazetidin-1-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B13072337.png)
![N-methyl-6-nitrothieno[3,2-b]pyridin-7-amine](/img/structure/B13072339.png)


